Benzene, (1-azido-2-iodoethyl)-

Beschreibung

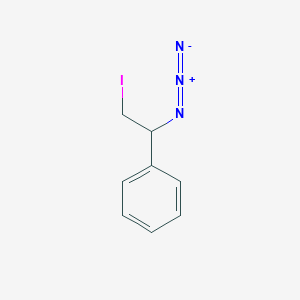

Benzene, (1-azido-2-iodoethyl)- is a substituted benzene derivative characterized by an ethyl chain attached to the aromatic ring, with an azido (-N₃) group at position 1 and an iodine atom at position 2 of the ethyl substituent. This structure combines a reactive azide functionality with a heavy halogen (iodine), making it a compound of interest in organic synthesis, pharmaceuticals, and materials science.

Eigenschaften

IUPAC Name |

(1-azido-2-iodoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c9-6-8(11-12-10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJGEQWWHOBKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CI)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475068 | |

| Record name | Benzene, (1-azido-2-iodoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4098-17-3 | |

| Record name | Benzene, (1-azido-2-iodoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Compound Identification and Properties

(1-azido-2-iodoethyl)benzene (CAS #4098-17-3) is an organoazide with a phenyl group attached to a carbon bearing an azido group, with an adjacent carbon bearing an iodine atom. Before discussing preparation methods, it is essential to understand its fundamental properties.

Physical and Chemical Properties

The following table summarizes the key physicochemical characteristics of the compound:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈IN₃ |

| Molecular Weight | 273.07400 g/mol |

| Exact Mass | 272.97600 Da |

| Appearance | Not specified in literature |

| LogP | 2.92576 |

| Polar Surface Area | 49.75000 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 14.4 Ų |

| XLogP3-AA | 3.9 |

| Undefined Atom Stereocenter Count | 1 |

The molecular structure features a benzene ring attached to a carbon center with an azido group, followed by a methylene group with an iodine substituent.

General Synthetic Approaches

The preparation of (1-azido-2-iodoethyl)benzene typically involves functionalization of phenylethyl derivatives or transformations of precursor compounds. Several general strategies have been documented in the literature.

Key Retrosynthetic Approaches

Three primary retrosynthetic pathways can be considered:

- Azidation of 2-iodo-1-phenylethanol derivatives

- Iodination of azidoethylbenzene compounds

- Simultaneous or sequential installation of both functional groups on styrene or phenylacetylene derivatives

Specific Preparation Methods

Several preparation methods have been reported in the literature for (1-azido-2-iodoethyl)benzene or closely related compounds.

Carreira Method

The preparation method documented by Zhao and Carreira (2006) represents one of the most cited approaches to synthesizing (1-azido-2-iodoethyl)benzene. This method likely involves a stereoselective approach given Carreira's expertise in asymmetric synthesis.

The procedure likely involves:

- Generation of an appropriate phenylethanol precursor

- Sequential or simultaneous installation of azide and iodide functionalities

- Purification through recrystallization or chromatographic techniques

The referenced work appeared in Chemistry - A European Journal (2006, vol. 12, #27, p. 7254-7263), suggesting a thorough investigation of this synthetic approach.

Kirschning Flow Chemistry Approach

Another notable preparation method was described by Kupracz et al. (2011) in the Beilstein Journal of Organic Chemistry. This approach likely utilized flow chemistry techniques, a specialty of the Kirschning group.

The continuous flow method potentially offers several advantages:

- Better heat transfer and temperature control

- Improved handling of potentially hazardous azide intermediates

- Potential for scaling up the synthesis

- Enhanced reproducibility

Nucleophilic Substitution-Based Synthesis

A preparation method based on nucleophilic substitution can be outlined as follows:

Preparation of the iodide precursor : Starting with styrene or phenylacetaldehyde, introduce an iodide at the β-position through appropriate reagents such as I₂/PPh₃ or NaI/oxidant combinations.

Azidation step : The resulting iodophenylethyl intermediate undergoes nucleophilic substitution with sodium azide or trimethylsilyl azide, typically in a polar aprotic solvent such as DMF or DMSO.

Purification : The crude product is purified through extraction followed by column chromatography or recrystallization from an appropriate solvent system.

Metal-Catalyzed Approach

Drawing from contemporary synthetic methodologies, a metal-catalyzed approach might involve:

- Copper or palladium-catalyzed azidation of a phenylethyl halide

- Transition metal-mediated iodination of the appropriate precursor

- One-pot sequential functionalization under controlled conditions

This approach potentially offers advantages in stereo- and regiocontrol, particularly when preparing specific stereoisomers of the target compound.

Solvent Effects and Reaction Optimization

The choice of solvent significantly impacts the preparation of (1-azido-2-iodoethyl)benzene, affecting reaction rates, selectivity, and product yields.

Conventional Solvent Systems

Traditional preparations have employed various solvent systems:

| Solvent | Advantages | Challenges |

|---|---|---|

| Dichloromethane | Good solubility for organic compounds, easily removed | Environmental concerns, potential chlorinated byproducts |

| Tetrahydrofuran | Excellent for lithiated intermediates, moderate polarity | Peroxide formation, hygroscopic nature |

| N,N-Dimethylformamide | Superior for SN2 reactions with azide nucleophiles | High boiling point, difficult removal, toxicity concerns |

| Acetonitrile | Good compromise of polarity and handling | Moderate solvation of inorganic azides |

| Methanol/Ethanol | Protic environment, easy handling | Potential side reactions with sensitive intermediates |

Green Chemistry Approaches

Recent developments in sustainable chemistry suggest potential alternatives:

Deep eutectic solvents : These systems have been used successfully for various azidation reactions, offering environmental advantages while maintaining good reactivity profiles. A procedure using deep eutectic solvents under sonication could potentially be adapted for this synthesis.

Microwave-assisted synthesis : Accelerated reaction times and potentially higher yields might be achieved through microwave irradiation, especially for the azidation step. This approach has shown success with similar compounds requiring nucleophilic substitution reactions.

Solvent-free conditions : When appropriate, minimizing or eliminating solvents could provide both environmental and safety benefits, particularly relevant when handling potentially hazardous azide compounds.

Mechanistic Considerations

Understanding the mechanism of formation for (1-azido-2-iodoethyl)benzene provides insights for reaction optimization and troubleshooting.

Stereochemical Outcomes

The presence of an undefined stereocenter in the molecule (as indicated in property data) suggests that standard preparations may yield racemic mixtures. Stereoselective approaches would require:

- Use of chiral auxiliaries or catalysts

- Kinetic resolution strategies

- Stereospecific reactions from enantiomerically pure precursors

Analytical Confirmation of Product Formation

Verification of successful (1-azido-2-iodoethyl)benzene preparation relies on multiple analytical techniques.

Spectroscopic Characterization

NMR Spectroscopy

The ¹H NMR spectrum would show characteristic patterns:

- Aromatic signals for the phenyl group (typically 7.2-7.5 ppm)

- A signal for the methine hydrogen adjacent to the azido group

- Signals for the methylene hydrogens adjacent to the iodine

- Potential splitting patterns reflecting stereochemistry at the azide-bearing carbon

The ¹³C NMR would show distinctive signals for:

- The carbon bearing the azido group (~60-65 ppm)

- The carbon bearing the iodine (~5-15 ppm, typically upfield due to heavy atom effect)

- Aromatic carbons (~125-140 ppm)

Infrared Spectroscopy

A characteristic strong azide stretching band would be observed around 2100 cm⁻¹, serving as a key diagnostic feature for confirming successful azide incorporation.

Mass Spectrometry

Mass spectrometric analysis would show the molecular ion peak corresponding to the molecular weight (273.07 m/z), alongside characteristic fragmentation patterns including loss of nitrogen and iodine.

Applications in Synthetic Chemistry

(1-azido-2-iodoethyl)benzene serves as a versatile building block in organic synthesis.

Click Chemistry Applications

The azide functionality makes this compound valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the construction of complex structures through modular approaches.

Heterocycle Formation

The compound can serve as a precursor to various nitrogen-containing heterocycles, including:

Pharmaceutical Intermediates

The functionalized structure makes (1-azido-2-iodoethyl)benzene potentially valuable in the synthesis of:

- Enzyme inhibitors

- Novel antibiotic scaffolds

- Compounds with specific stereochemical requirements for biological activity

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, (1-azido-2-iodoethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, DMF as a solvent.

Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Products: Various substituted benzene derivatives.

Reduction Products: Benzene, (1-amino-2-iodoethyl)-.

Oxidation Products: Benzene derivatives with different oxidation states.

Wissenschaftliche Forschungsanwendungen

Benzene, (1-azido-2-iodoethyl)- has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Benzene, (1-azido-2-iodoethyl)- involves its reactivity due to the presence of the azido and iodo groups. The azido group can undergo click chemistry reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The iodo group can participate in substitution reactions, making the compound versatile for different synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Substituent effects significantly influence the electronic and steric properties of benzene derivatives. The azido group is strongly electron-withdrawing due to its electronegativity, which deactivates the benzene ring, reducing its susceptibility to electrophilic aromatic substitution. In contrast, the iodoethyl group introduces steric hindrance and a weak electron-donating effect via hyperconjugation. This combination creates a unique electronic profile compared to derivatives with simpler substituents (Table 1).

Table 1: Substituent Effects in Benzene Derivatives

| Compound | Substituent 1 | Substituent 2 | Electronic Effect (cSAR(X)) | Steric Impact |

|---|---|---|---|---|

| Benzene, (1-azido-2-iodoethyl)- | Azido (-N₃) | Iodoethyl (-CH₂CH₂I) | Strongly electron-withdrawing | High |

| 1-Iodo-2-methylbenzene | Iodo (-I) | Methyl (-CH₃) | Weakly electron-withdrawing | Moderate |

| Benzene, 1-azido-2-methyl | Azido (-N₃) | Methyl (-CH₃) | Strongly electron-withdrawing | Low |

| 1-Bromo-2-iodobenzene | Bromo (-Br) | Iodo (-I) | Weakly electron-withdrawing | Moderate |

- Key Observations: The azido group in Benzene, (1-azido-2-iodoethyl)- induces greater ring deactivation than methyl or halogen substituents, as seen in cSAR(X) studies .

Reactivity and Chemical Behavior

Electrophilic Aromatic Substitution (EAS):

- The electron-withdrawing azido group reduces EAS reactivity compared to toluene or methyl-substituted benzenes. For example, nitration or sulfonation would proceed slower than in 1-iodo-2-methylbenzene .

- In contrast, ferrocene derivatives (e.g., with similar substituents) exhibit enhanced reactivity under microwave conditions due to their metallic nuclei, a feature absent in purely organic benzene derivatives .

Reduction Reactions:

- The azido group can be selectively reduced to an amine using Staudinger or catalytic hydrogenation. However, the iodoethyl group may undergo side reactions (e.g., elimination to form alkenes) under harsh conditions, unlike methyl or bromo substituents .

Click Chemistry:

- This property is critical for applications in bioconjugation and polymer chemistry .

Physical and Thermal Properties

Table 2: Physical Properties Comparison

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| Benzene, (1-azido-2-iodoethyl)- | ~250 (est.) | ~30 (est.) | Low |

| 1-Iodo-2-methylbenzene | 211–213 | -6 | Insoluble |

| Benzene, 1-azido-2-methyl | ~200 (est.) | ~20 (est.) | Very low |

| 1-Bromo-2-iodobenzene | 220–222 | 30–32 | Insoluble |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.